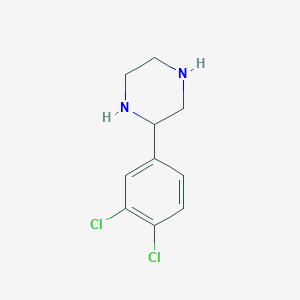

2-(3,4-Dichlorophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJZPGUYDJGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401066 | |

| Record name | 2-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-06-9 | |

| Record name | 2-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 3,4 Dichlorophenyl Piperazine

Established Synthetic Pathways for 2-(3,4-Dichlorophenyl)piperazine

The synthesis of this compound and its analogs can be achieved through various established methods common for piperazine (B1678402) derivatives, often involving the formation of the heterocyclic ring or the introduction of the aryl group.

General Synthetic Approaches for Piperazine Derivatives

The construction of the piperazine ring is a cornerstone of many synthetic strategies. A common approach involves the cyclization of appropriate precursors. For instance, a one-pot, one-step method has been developed for the synthesis of monosubstituted piperazines from a protonated piperazine, eliminating the need for protecting groups. nih.gov This method utilizes heterogeneous catalysis by metal ions on polymeric resins and can be accelerated using microwave irradiation. nih.gov Other general methods include the reaction of diamines with dihalides, the reduction of diketopiperazines, and palladium-catalyzed cyclization reactions. nih.govorganic-chemistry.org A practical method for synthesizing various extended tosylpiperazines under mild conditions has also been reported, highlighting the operational simplicity and availability of reactants. organic-chemistry.org

A specific synthesis for 1-(3,4-Dichlorophenyl)piperazine (B178234) involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with 3,4-dichloroaniline (B118046) in the presence of potassium carbonate. prepchem.com Another pathway to a related compound, 2,3-dichlorophenylpiperazine, starts from 2,3-dichloroaniline (B127971), which is converted to the corresponding aryl iodide and then coupled with piperazine using a copper iodide catalyst and proline as a ligand. buct.edu.cnresearchgate.net A patented method describes the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. google.com

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

This compound and its isomers are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Notably, 1-(2,3-dichlorophenyl)piperazine (B491241) is a precursor in the synthesis of the atypical antipsychotic drug aripiprazole (B633). wikipedia.orgnih.gov The synthesis of aripiprazole involves the reaction of 1-(2,3-dichlorophenyl)piperazine with a bromoalkyl derivative. nih.gov

This piperazine derivative is also a core component in the design of selective dopamine (B1211576) D3 receptor ligands. nih.govnih.gov In these instances, the 2,3-dichlorophenylpiperazine moiety is typically linked via an alkyl chain to an aryl amide or carboxamide function. nih.govnih.gov The versatility of this building block allows for the systematic modification of the linker and the terminal aromatic group to optimize binding affinity and selectivity.

The following table summarizes some of the complex molecules synthesized using dichlorophenylpiperazine intermediates:

| Intermediate | Synthesized Compound | Therapeutic Target/Application |

| 1-(2,3-Dichlorophenyl)piperazine | Aripiprazole | Atypical antipsychotic wikipedia.orgnih.gov |

| 1-(2,3-Dichlorophenyl)piperazine | [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Selective dopamine D3 receptor ligands nih.gov |

| 1-(2,3-Dichlorophenyl)piperazine | N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D3 receptor antagonists nih.gov |

| 1-(3,4-Dichlorophenyl)piperazine | 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | Potential PARP-1 inhibitors nih.gov |

Chemical Modifications and Analog Design

The strategic modification of the this compound scaffold is a key aspect of medicinal chemistry, aiming to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

Introduction of Functional Groups for Modulated Biological Activity

The introduction of various functional groups onto the piperazine ring or the dichlorophenyl moiety can significantly impact the biological profile of the resulting compounds. For instance, in the development of dopamine D3 receptor ligands, the nature of the aryl amide connected to the dichlorophenylpiperazine core through an alkyl linker was systematically varied to explore structure-activity relationships. nih.gov Similarly, modifications to coumarin-piperazine derivatives, such as altering the substituent on the phenylpiperazine ring, have been shown to influence their affinity for serotonin (B10506) and dopamine receptors. nih.gov

The synthesis of piperazine-substituted naphthoquinones demonstrates the introduction of a larger, functionalized moiety to the piperazine nitrogen. For example, 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione was synthesized from 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 1-(3,4-dichlorophenyl)piperazine. nih.gov These modifications aim to create compounds with potential anticancer activity. nih.gov

Synthesis of Conjugates and Hybrid Molecules

The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is a common strategy to develop novel therapeutic agents. mdpi.com This approach can lead to compounds with dual or multiple modes of action. For example, coumarin-piperazine hybrids have been explored for their potential as neuroprotective, antimicrobial, and anticancer agents. nih.gov

The synthesis of these conjugates often involves linking the piperazine nitrogen to another molecular entity via a suitable linker. For example, piperazine-tethered bergenin (B1666849) heterocyclic hybrids have been synthesized using the Mannich reaction. rsc.org Similarly, the synthesis of hybrid heterocyclic molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton involved multiple steps to build complex structures with potential antimicrobial activity. researchgate.net

Bioisosteric Replacements in Piperazine-Based Drug Design

Bioisosteric replacement is a powerful tool in drug design to optimize the properties of a lead compound. enamine.net In the context of piperazine-containing drugs, the piperazine ring itself can be replaced with other cyclic diamines or constrained analogs to modulate pKa, improve metabolic stability, or alter receptor-binding interactions. cambridgemedchemconsulting.com

Examples of piperazine bioisosteres include diazaspiroalkanes, bridged diazabicycloalkanes, and homopiperazine (B121016). cambridgemedchemconsulting.comnih.gov The replacement of a piperazine ring with a diazaspiroalkane in a series of sigma-2 receptor ligands led to a loss in affinity, while a bridged 2,5-diazabicyclo[2.2.1]heptane analog retained nanomolar affinity. nih.gov This highlights that the specific geometry and electronic properties of the bioisostere are crucial for maintaining biological activity. The exploration of homopiperazine mimics in the development of orexin (B13118510) receptor antagonists led to improved potency and metabolic stability. cambridgemedchemconsulting.com

The following table lists some common bioisosteric replacements for the piperazine ring:

| Piperazine Bioisostere | Rationale for Replacement |

| Homopiperazine | Modulate pKa, improve metabolic stability cambridgemedchemconsulting.com |

| Diazaspiroalkanes | Alter conformational constraints and vector orientation cambridgemedchemconsulting.comnih.gov |

| Bridged Diazabicycloalkanes | Introduce conformational rigidity nih.gov |

| 3-Aminoazetidine | Eliminate a chiral center, modulate basicity cambridgemedchemconsulting.com |

Pharmacological Spectrum and Mechanism of Action of 2 3,4 Dichlorophenyl Piperazine Derivatives

Interactions with Neurotransmitter Receptors

The primary mechanism of action for many phenylpiperazine compounds involves their ability to bind to and modulate various neurotransmitter receptors and transporters. The specific nature of these interactions is heavily influenced by the chemical structure of the molecule.

Serotonin (B10506) Receptor Modulation

The serotonergic system is a primary target for arylpiperazine derivatives. These compounds can exhibit a wide range of activities, from direct receptor agonism and antagonism to modulation of serotonin reuptake.

Arylpiperazine compounds are well-recognized for their interaction with 5-HT1A receptors. N4-substitution on the piperazine (B1678402) ring can significantly enhance affinity for 5-HT1A sites. wikipedia.org For instance, derivatives where the aryl group is a 2-methoxyphenyl or 1-naphthyl moiety can display very high affinity for these receptors. wikipedia.org While specific binding data for 2-(3,4-Dichlorophenyl)piperazine at 5-HT1A is not extensively detailed, research on its isomer, 2,3-dichlorophenylpiperazine, shows that derivatives can possess high affinity for the 5-HT1A receptor. nih.govchemrxiv.org For example, a derivative of the 2,3-dichloro isomer demonstrated a high affinity for the human 5-HT1A receptor with a Ki value of 6.4 nM. nih.gov This suggests that the dichlorophenylpiperazine scaffold is amenable to high-affinity 5-HT1A binding.

The activity of these compounds at 5-HT2C receptors is also of significant interest. The related compound, m-chlorophenylpiperazine (mCPP), is known to act as a partial agonist at human 5-HT2C receptors. mdpi.com The stimulus effects of mCPP in animal models appear to be mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. mdpi.com

Direct interaction with the serotonin transporter (SERT) is another key pharmacological feature. It has been established that this compound (3,4-DCPP) acts as a serotonin releaser by interacting with the serotonin transporter, although it displays relatively low affinity for this target. wikipedia.org This mechanism is shared by other phenylpiperazine analogues like m-chlorophenylpiperazine (mCPP), which releases neuronal serotonin through a non-exocytotic diffusion-exchange mechanism involving SERT. wikipedia.org Research on mCPP has shown it has an appreciable affinity for the human serotonin transporter, with an IC50 value of 230 nM. wikipedia.org

Dopamine (B1211576) Receptor Engagement

While the serotonergic activity of phenylpiperazines is well-documented, their engagement with dopamine receptors is crucial for the pharmacological profile of many derivatives, particularly in the context of antipsychotic drug development.

Derivatives of the 2,3-dichloro isomer are distinguished by their potent and selective antagonism of the dopamine D3 receptor. nih.govharvard.eduacs.org The substitution of a 2,3-dichlorophenyl moiety onto the piperazine nitrogen has been a key strategy in developing selective D3 ligands. nih.gov Structure-activity relationship studies show that linking this 2,3-dichlorophenylpiperazine core to an arylcarboxamide function via a butyl chain results in high-affinity binding to D3 receptors. nih.gov

These derivatives can achieve sub-nanomolar binding affinities for the D3 receptor, with significant selectivity over the D2 subtype. acs.org For example, various N-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl]arylcarboxamides have been synthesized and found to have D3 binding affinities (Ki) ranging from 0.6 to 1080 nM, with a broad range of D3/D2 selectivity. nih.gov Some of these analogues demonstrate over 100-fold selectivity for the D3 receptor compared to the D2 and D4 receptors. harvard.edu Functionally, many of these compounds act as D3 receptor antagonists, though some have been identified as partial agonists. harvard.edu

While the primary focus has been on D3 selectivity, the affinities of 2,3-dichlorophenylpiperazine derivatives for D2 and D4 receptors are also important. The 2,3-dichloro substitution generally confers higher affinity for the D3 receptor over the D2 receptor. acs.org For instance, one derivative, compound 8 from a study series, displayed the highest D3 receptor affinity in the subnanomolar range while maintaining a 56-fold selectivity over the D2 receptor. acs.org

The affinity for the D4 receptor is generally lower than for the D3 receptor. In several series of 2,3-dichlorophenylpiperazine derivatives, the compounds showed high selectivity for D3 over D4 receptors. harvard.edunih.gov In one study, none of the tested N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides showed high binding affinities for D4 receptors. nih.gov This indicates that the 2,3-dichloro substitution pattern is particularly favorable for targeting the D3 receptor with high selectivity over other dopamine receptor subtypes.

Data Tables

Table 1: Receptor Binding Profile of 2-(2,3-Dichlorophenyl)piperazine Derivatives Note: The following data pertains to derivatives of the positional isomer, 2-(2,3-Dichlorophenyl)piperazine, as specific data for the 3,4-dichloro isomer is limited.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity | Functional Activity |

| N-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl]arylcarboxamides | Dopamine D3 | 0.6 - 1080 nM nih.gov | 2-97 fold vs D2 nih.gov | Antagonist nih.gov |

| Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | Dopamine D3 | 1 - 5 nM harvard.edu | >100-fold vs D2/D4 harvard.edu | Antagonist / Partial Agonist harvard.edu |

| Imidazo[1,2-a]pyridine-2-carboxamide derivative | Dopamine D3 | Subnanomolar acs.org | 56-fold vs D2 acs.org | Not specified |

| Imidazo[1,2-a]pyridine-2-carboxamide derivative | Dopamine D2 | Lower than D3 | - | Not specified |

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides | Dopamine D3 | 2.6 - 6.1 nM nih.gov | >1000-fold vs D2 nih.gov | Not specified |

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides | Dopamine D4 | Low affinity nih.gov | - | Not specified |

Adrenergic Receptor Interactions (e.g., β1-adrenergic receptor blocking)

The interaction of phenylpiperazine derivatives with adrenergic receptors is a well-documented area of study. The substitution pattern on the phenyl ring and modifications to the piperazine moiety significantly influence receptor affinity and selectivity. pharmacy180.comnih.gov Specifically, 3,4-Dichlorophenylpiperazine (3,4-DCPP), a positional isomer of the core compound, is known to function as a β1-adrenergic receptor blocker, though it displays relatively low affinity for this target. wikipedia.org

The structure-activity relationship (SAR) for β-adrenergic receptor blockers indicates that maximal activity is often seen in β-phenylethylamine derivatives with specific hydroxyl substitutions on the aromatic ring. pharmacy180.com However, the piperazine scaffold is also a crucial component in many adrenergic antagonists. nih.gov Research on related 1,4-benzodioxin (B1211060) derivatives has led to the synthesis of stereoisomers that were evaluated as α- and β-adrenergic antagonists, with one enantiomer identified as a potent β1-blocking agent. nih.gov These findings suggest that while direct data on this compound itself is limited in the search results, the broader class of dichlorophenylpiperazine derivatives holds potential for adrenergic receptor modulation, particularly β1-adrenergic blockade.

Anticancer Research and Cytotoxic Effects

The piperazine scaffold is a key pharmacophore in the development of novel anticancer agents. nih.govnih.gov Derivatives incorporating the this compound moiety have been synthesized and evaluated for their ability to combat cancer through various mechanisms, including the inhibition of cell growth, induction of apoptosis, and interference with critical cellular enzymes.

Derivatives based on the piperazine structure have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of cervical cancer (HeLa), lung cancer (A549), and breast cancer (MCF7) cells. mdpi.comnih.gov

For instance, novel hybrid compounds combining benzofuran (B130515) and N-aryl piperazine were assessed for their anti-tumor activity. nih.gov Within this series, compounds featuring chloro-substituents on the phenyl ring were found to be vital for cytotoxic activity, with one derivative exhibiting particularly potent and selective activity against HeLa cells. nih.gov Similarly, a series of 1-phenylpiperazine (B188723) derivatives clubbed with 2-azetidinone showed remarkable, concentration-dependent growth inhibition of HeLa cells. researchgate.net Other research into piperazine-containing thiouracil derivatives and 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazines has also confirmed cytotoxic activity against the MCF7 breast cancer cell line. mdpi.com

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Benzofuran-Piperazine Hybrids | HeLa | Selective cytotoxic activity (IC50 = 0.03μM for most potent compound) | nih.gov |

| 2-Azetidinone-Piperazine Hybrids | HeLa | Concentration-dependent growth inhibition (IC50 = 29.44 ± 1.46 µg/ml for compound 5e) | researchgate.net |

| Thiouracil-Piperazine Derivatives | MCF7 | Cytotoxic activity (IC50 range 18.23 to 100 µM) | mdpi.com |

| 3,6-diunsaturated 2,5-diketopiperazines | A549, HeLa | Good inhibitory activities (IC50 values from 0.7 to 8.9 μM) | mdpi.com |

| Benzhydrylpiperazine derivatives | A549 | Demonstrated anti-cancer potential | nih.govrsc.org |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair and apoptosis, making it a significant target for anticancer drug discovery. nih.gov Inhibition of PARP-1 can enhance the effectiveness of DNA-damaging agents and is a promising strategy for treating various cancers. nih.gov The piperazine scaffold is a recognized fragment in the design of PARP-1 inhibitors, including the FDA-approved drug Olaparib. nih.gov

Research has focused on identifying novel piperazine-based compounds as selective PARP-1 inhibitors. nih.gov Through computational and molecular modeling approaches, thousands of compounds containing piperazine fragments have been screened for their potential to bind to and inhibit the PARP-1 enzyme. nih.gov Studies on other cyclic amine-containing derivatives have also yielded potent PARP1/2 inhibitors, which demonstrated strong cytotoxicity to tumor cells, further validating this approach. nih.gov While direct PARP-1 inhibition data for this compound was not prominent, the established importance of the piperazine core in this area suggests it is a viable scaffold for designing new PARP inhibitors. nih.govdrugbank.com

DNA topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for anticancer drugs. nih.govdrugbank.com Some piperazine derivatives function as topoisomerase II inhibitors, which represents a distinct mechanism of anticancer activity. nih.govnih.gov These agents can interfere with the enzyme's function without necessarily binding directly to DNA or stabilizing the "cleavable complex," a mechanism different from that of established drugs like etoposide. nih.govnih.gov

For example, a study on podophenazine derivatives, which included a 2'',3''-dichloropodophenazine compound, identified them as novel DNA topoisomerase II inhibitors. nih.gov These compounds were found to inhibit cancer cells at sub-micromolar concentrations. nih.gov The research concluded that the mechanism of enzyme inhibition by these compounds was distinct from other known topoisomerase II poisons. nih.gov This line of research indicates that the dichlorophenyl structural element, when incorporated into appropriate molecular scaffolds, can contribute to the inhibition of enzymes critical for DNA replication and cell proliferation.

Anti-inflammatory and Immunomodulatory Activities

The piperazine framework is a vital core structure that has been shown to contribute to anti-inflammatory activity. nih.gov Derivatives have been developed and investigated for their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for producing prostaglandins (B1171923). nih.gov The inhibition of COX, particularly the inducible COX-2 isoform, is a major strategy for anti-inflammatory therapies. nih.govmdpi.com

Several studies have demonstrated the potential of piperazine derivatives as COX inhibitors. A series of 1,4-benzodioxan derivatives bearing a phenylpiperazine moiety were synthesized and evaluated as selective COX-2 inhibitors. nih.gov Computational docking studies confirmed that the most active compound interacted with key residues in the active site of the COX-2 enzyme. nih.gov In another study, novel benzhydrylpiperazine-based compounds were designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.govrsc.org A derivative with a 4-chloro substitution showed promising COX-2 inhibition with an IC50 value of 0.25 ± 0.03 μM, outperforming the standard drug celecoxib. nih.gov Furthermore, a series of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones containing a substituted piperazine ring were found to have significant anti-inflammatory profiles in animal models, with some compounds showing prominent activity and low ulcerogenic potential. nih.gov

Table 2: Anti-inflammatory and COX-Inhibitory Activity of Piperazine Derivatives

| Compound Series | Target | Key Findings | Reference(s) |

|---|---|---|---|

| 1,4-Benzodioxan-phenylpiperazines | COX-2 | Identified new and selective COX-2 ligands with in vivo anti-inflammatory activity. | nih.gov |

| Benzhydrylpiperazine-oxadiazoles | COX-2 / 5-LOX | Compound 9d showed potent dual inhibition (COX-2 IC50 = 0.25 µM). | nih.gov |

| 5-(3,4-dichlorophenyl)-oxadiazole-piperazines | General Inflammation | Showed significant anti-inflammatory activity (30.6% to 57.8% inhibition) in carrageenan-induced edema test. | nih.gov |

| Pyrrolo[3,4-c]pyrrole-piperazines | COX-1 / COX-2 | Derivatives showed activity against both COX-1 and COX-2 enzymes. | mdpi.com |

Evaluation in In Vitro and In Vivo Models of Inflammation

Derivatives of this compound have been investigated for their anti-inflammatory properties. A study focused on a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model, a common in vivo test for acute inflammation. The anti-inflammatory activity of these compounds ranged from 30.6% to 57.8% inhibition of edema. Notably, several compounds in this series exhibited potent anti-inflammatory effects with reduced ulcerogenic potential compared to the standard drug, indomethacin, suggesting a more favorable gastrointestinal safety profile. nih.gov

The carrageenan-induced paw edema model is a widely accepted method for evaluating the efficacy of anti-inflammatory agents. nih.gov The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins and leukotrienes. The ability of the tested compounds to reduce the swelling in the paw indicates their potential to interfere with these inflammatory mediators.

The most promising compounds from the series, namely 5b, 5f, 5i, 5p, and 5r, were identified as potential lead molecules for the development of new anti-inflammatory drugs. nih.gov These findings highlight the potential of the 3,4-dichlorophenylpiperazine scaffold in the design of novel anti-inflammatory agents.

Table 1: In Vivo Anti-inflammatory Activity of 5-(3,4-Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thione Derivatives

| Compound | Inhibition of Edema (%) |

| 5b | Significant |

| 5f | Significant |

| 5i | Significant |

| 5p | Significant |

| 5r | Significant |

| Indomethacin (Reference) | Standard |

Note: Specific percentage inhibition values for each compound were reported to be in the range of 30.6% to 57.8%, with compounds 5b, 5f, 5i, 5p, and 5r showing the most prominent activity. nih.gov

Antimicrobial and Antiviral Potential

The piperazine nucleus is a recognized pharmacophore in the development of antimicrobial and antiviral agents. scilit.comwikipedia.org This has prompted research into the potential of this compound derivatives against various pathogens.

Antimycobacterial Activity

Derivatives incorporating the 3,4-dichlorophenyl moiety have been evaluated for their efficacy against Mycobacterium tuberculosis. In a study investigating substituted urea (B33335) derivatives, compounds prepared from 3,4-dichlorophenyl isocyanate demonstrated notable antimycobacterial activity. Several of these derivatives achieved an 80-89% inhibition of Mycobacterium tuberculosis H37Rv growth at a concentration of 6.25 microM. nih.gov These findings suggest that the 3,4-dichlorophenyl group can be a key structural element in the design of new antitubercular agents. nih.gov The development of new drugs against tuberculosis is a critical area of research due to the emergence of multidrug-resistant strains.

Broader Antimicrobial Spectrum

The piperazine scaffold is a common feature in a number of antibiotics. scilit.com Research into various piperazine derivatives has revealed a broad spectrum of antimicrobial activity. For instance, certain synthesized piperazine derivatives have shown significant antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov Additionally, antifungal properties have been observed against species like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov While these studies establish the general antimicrobial potential of the piperazine class, specific data on the broader spectrum of this compound itself is an area for further investigation.

Antiviral Considerations

The piperazine ring is present in several antiviral drugs. wikipedia.org This has led to the exploration of piperazine derivatives for their potential to combat viral infections. For example, chromone (B188151) derivatives featuring a piperazinylphenyl group have been synthesized and tested for antiviral activity. Some of these compounds displayed selective action against the severe acute respiratory syndrome-associated coronavirus (SARS-CoV). nih.gov The antiviral activity of these chromone derivatives was found to be dependent on the nature and position of the substituents on the chromone core. nih.gov While this research highlights the potential of the piperazine moiety in antiviral drug design, specific studies on the antiviral activity of this compound are not extensively documented in the reviewed literature.

Other Noteworthy Biological Activities

Anxiolytic Effects and Related Behavioral Pharmacology

The 3,4-dichlorophenylpiperazine (3,4-DCPP) moiety has been identified as a pharmacologically active substance. It is known to act as a serotonin releaser through the serotonin transporter and as a blocker of the β1-adrenergic receptor, although with relatively low affinity for both targets. wikipedia.org The modulation of serotonergic and adrenergic systems is a key mechanism for many anxiolytic and antidepressant medications.

While direct and extensive studies on the anxiolytic effects of this compound are limited in the available literature, research on related arylpiperazine derivatives provides strong evidence for their anxiolytic-like potential. For instance, certain arylpiperazine derivatives have demonstrated potent anxiolytic activity in preclinical models, such as the conflict drinking test in rats. nih.gov The mechanism of action for some of these compounds involves a dual antagonism of 5-HT1A and 5-HT2A receptors. nih.gov Furthermore, other studies on piperazine derivatives have shown anxiolytic-like activity in animal models like the elevated plus-maze, with the effects being modulated by both the serotonergic and GABAergic systems. nih.gov These findings suggest that the this compound scaffold holds promise for the development of new agents targeting anxiety disorders, warranting further investigation into its specific behavioral pharmacology.

Potential for Addressing Psychiatric and Neurological Disorders

Derivatives of dichlorophenylpiperazine have shown significant promise in the treatment of a range of psychiatric and neurological disorders. This is largely attributed to their interaction with key neurotransmitter systems in the brain.

A prominent example is the role of 2,3-dichlorophenylpiperazine (2,3-DCPP) as a precursor and a metabolite of the atypical antipsychotic medications aripiprazole (B633) and cariprazine. wikipedia.orgnih.govwikipedia.org Research has demonstrated that 2,3-DCPP itself is pharmacologically active, exhibiting partial agonism at both the dopamine D2 and D3 receptors. wikipedia.orgwikipedia.org This mechanism is a cornerstone of the therapeutic efficacy of several antipsychotic drugs.

The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), displays a different pharmacological profile, acting as a serotonin releaser through the serotonin transporter and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity for both targets. wikipedia.org

Furthermore, certain dichlorophenylpiperazine derivatives have been identified as potent inhibitors of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov This enzyme is critical for the final step in cholesterol biosynthesis. Both aripiprazole and cariprazine, which contain the dichlorophenylpiperazine moiety, have been shown to inhibit DHCR7, leading to an accumulation of 7-dehydrocholesterol. nih.gov

The sigma (σ) receptors, which are involved in the pathophysiology of various psychiatric disorders, are another important target for this class of compounds. nih.gov A derivative, 1-(3,4-dimethoxyphenethyl)-4-[3-(3,4-dichlorophenyl)propyl]piperazine, has been identified as a potent agonist of the σ1 receptor and is under investigation for its potential to aid functional recovery following a stroke. nih.gov The modulation of σ receptors by these derivatives highlights their potential in treating a broader spectrum of neurological and psychiatric conditions. nih.gov

| Derivative | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| 2,3-Dichlorophenylpiperazine (2,3-DCPP) | Partial agonist at dopamine D2 and D3 receptors | Antipsychotic effects |

| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | Serotonin releaser and β1-adrenergic receptor blocker | Modulation of serotonergic and adrenergic systems |

| Aripiprazole | Inhibitor of 7-dehydrocholesterol reductase (DHCR7) | Antipsychotic |

| Cariprazine | Inhibitor of 7-dehydrocholesterol reductase (DHCR7) | Antipsychotic |

| 1-(3,4-dimethoxyphenethyl)-4-[3-(3,4-dichlorophenyl)propyl]piperazine | Potent σ1 receptor agonist | Functional recovery after stroke |

Antioxidant Activity

Oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders. Consequently, the discovery of novel antioxidants is of significant interest. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their ability to counteract oxidative damage induced by hydrogen peroxide (H2O2). nih.gov

In a study using SH-SY5Y cells, a human neuroblastoma cell line, many of these derivatives demonstrated effective protection against H2O2-induced oxidative damage at a concentration of 20 μM. nih.gov Notably, these compounds exhibited low cytotoxicity at concentrations up to 80 μM. nih.gov

Among the tested compounds, derivative 9r emerged as the most potent antioxidant. nih.gov Further investigation into its mechanism revealed that it mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential, which in turn inhibits cell apoptosis. nih.gov The protective effects of compound 9r are also mediated through the promotion of cell survival via an IL-6/Nrf2 positive-feedback loop. nih.gov These findings underscore the potential of this class of piperazine derivatives as novel antioxidants for conditions associated with oxidative stress. nih.gov

| Derivative Class | Key Findings | Most Potent Compound | Mechanism of Antioxidant Action |

|---|---|---|---|

| 1,4-Disubstituted piperazine-2,5-diones | Effectively protect SH-SY5Y cells from H2O2-induced oxidative damage. | Compound 9r | Decreases ROS production, stabilizes mitochondrial membrane potential, and promotes cell survival via the IL-6/Nrf2 positive-feedback loop. |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The systematic modification of the 2-(3,4-Dichlorophenyl)piperazine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. These studies have primarily focused on three key areas: the substitution pattern on the phenyl ring, the nature of substituents on the piperazine (B1678402) nitrogen atoms, and the characteristics of any linker chains.

Impact of Dichlorophenyl Substitution Pattern (e.g., 3,4- vs. 2,3-dichloro)

The positioning of the two chlorine atoms on the phenyl ring has a profound impact on the pharmacological properties of the molecule. While both 2,3- and 3,4-dichlorophenylpiperazine derivatives have been investigated, they often exhibit distinct biological activities.

For instance, studies on a series of arylpiperazine derivatives targeting dopamine (B1211576) receptors have shown that the 2,3-dichlorophenyl substitution pattern is often favored for high affinity at the D3 receptor. In one study, the 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity, which was in the subnanomolar range. acs.org In contrast, its positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a serotonin (B10506) releaser through the serotonin transporter and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity for both targets. wikipedia.org

This divergence in activity highlights the critical role of the chlorine atoms' positions in orienting the molecule within the binding pocket of its target receptor. The 2,3-dichloro arrangement appears to be more conducive to interactions with the dopamine D3 receptor, while the 3,4-dichloro pattern leads to interactions with the serotonin transporter and β1-adrenergic receptors.

| Substitution Pattern | Primary Biological Target(s) | Reference |

| 2,3-Dichlorophenyl | Dopamine D3 Receptor | acs.org |

| 3,4-Dichlorophenyl | Serotonin Transporter, β1-Adrenergic Receptor | wikipedia.org |

Role of Substituents at Piperazine Nitrogen Atoms (N-1 and N-4)

The two nitrogen atoms of the piperazine ring, designated as N-1 and N-4, provide key points for chemical modification, and the nature of the substituents at these positions is a major determinant of biological activity and receptor selectivity. The fundamental activity of piperazine-containing compounds is largely due to the substitutions at these nitrogen atoms. researchgate.net

In many biologically active arylpiperazines, the N-1 nitrogen is directly attached to the dichlorophenyl ring. The N-4 position is then available for the introduction of various substituents, often connected via a linker, which can significantly modulate the compound's pharmacological profile. The combination of a heterocyclic nucleus, a hydroxyalkyl chain, and a 4-substituted piperazine is known to be critical for affinity to serotonin 5-HT1A receptors. nih.gov

For example, in a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, the nature of the substituent on the N-1 nitrogen of the piperazine ring was found to influence analgesic activity. nih.gov While specific studies on N-1 and N-4 substitutions of this compound are limited in the public domain, the general principles derived from other arylpiperazine series suggest that modifications at these positions are a critical avenue for optimizing the desired biological effect.

Influence of Linker Chains on Receptor Selectivity and Affinity

In many derivatives of 2-(dichlorophenyl)piperazine, a linker chain is introduced at the N-4 position to connect to another chemical moiety. The length, rigidity, and chemical nature of this linker are crucial for achieving high affinity and selectivity for a particular receptor. Studies on bitopic ligands, which can interact with both an orthosteric binding site and a secondary binding site on a receptor, have shown that the linker plays a pivotal role in modulating affinity, efficacy, and selectivity. nih.gov

For example, in a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, modifications to the butyl linker chain were explored to improve D3 receptor affinity and selectivity. nih.gov The introduction of a butenyl, 3-hydroxybutyl, or 2-hydroxybutyl linker was investigated, leading to the identification of highly potent and selective D3 receptor antagonists. nih.gov

In Silico Approaches and Molecular Modeling

In addition to traditional SAR studies, computational methods have become indispensable tools for understanding the interactions of this compound derivatives at a molecular level and for predicting the activity of novel compounds.

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding modes of drug candidates and to screen virtual libraries of compounds for potential biological activity.

For piperazine derivatives, molecular docking studies have been employed to elucidate their interactions with various receptors, such as serotonin and dopamine receptors. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. For example, docking studies of piperazine-1,3,4-oxadiazole-quinoline hybrids on GABAA receptors were performed to determine their binding mode and stability at the active site. nih.gov

While specific docking studies for this compound are not extensively reported, the general methodology is applicable. Such studies would involve building a three-dimensional model of the target receptor and then computationally placing the ligand into the binding site to predict its most favorable conformation and binding energy.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most influential, QSAR models can be used to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on various classes of piperazine derivatives. For example, three-dimensional QSAR (3D-QSAR) studies using comparative molecular field analysis (CoMFA) have been performed on piperazine derivatives to understand their antihistamine and antibradykinin effects. nih.govkoreascience.kr These studies correlated the electrostatic and steric fields of the molecules with their antagonistic effects.

In another study, hologram QSAR (HQSAR) and CoMFA were used to explain the binding affinities of 264 piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor. nih.gov More recently, 2D-QSAR models have been developed for dihydropyrimidinone derivatives as alkaline phosphatase inhibitors, revealing the importance of certain molecular descriptors for their inhibitory activity. semanticscholar.org Although a specific QSAR model for this compound was not found in the reviewed literature, the application of these methodologies could provide significant insights into the structural requirements for its biological activity and guide the design of more potent and selective analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules and their interactions with biological targets over time. uni-marburg.de For this compound and its analogs, MD simulations provide critical insights into the structure-activity relationship (SAR) by elucidating binding modes, conformational changes, and the energetic landscapes of ligand-receptor complexes. These simulations model the intricate movements and interactions of atoms, offering a detailed view that complements experimental data and guides the rational design of more potent and selective compounds. mdpi.com

Investigating Binding Stability and Conformation

A primary application of MD simulations in the study of this compound derivatives is to assess the stability of the ligand-receptor complex and to explore the conformational space of the ligand within the binding pocket. For instance, in studies of phenyl-piperazine scaffolds as inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), MD simulations have been employed to observe the opening and closing of the helicase upon ligand binding. nih.gov Such simulations can reveal whether the dichlorophenyl moiety and the piperazine ring of this compound adopt and maintain an optimal orientation for interaction with key residues of a target protein.

Researchers often analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation to gauge stability. A stable RMSD profile suggests that the ligand has found a favorable and consistent binding pose. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized upon ligand binding.

Elucidating Key Intermolecular Interactions

MD simulations allow for a detailed examination of the specific non-covalent interactions that govern the binding of this compound to its biological target. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, with the latter being particularly relevant due to the presence of two chlorine atoms on the phenyl ring.

For example, in a computational study of piperazine-substituted naphthoquinones, a derivative of 1-(3,4-dichlorophenyl)piperazine (B178234) was shown to interact with critical amino acids in the binding site of Poly (ADP-ribose) polymerase-1 (PARP-1). acs.org MD simulations can track the distance and geometry of these interactions over time, providing a dynamic picture of the binding event. The persistence of certain hydrogen bonds or hydrophobic contacts throughout a simulation is a strong indicator of their importance for binding affinity.

Calculating Binding Free Energies

A significant advantage of MD simulations is the ability to calculate the binding free energy of a ligand to its target, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This calculation provides a theoretical estimation of the binding affinity, which can be correlated with experimentally determined values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

In the in silico evaluation of piperazine derivatives as PARP-1 inhibitors, MM/GBSA calculations were used to score the binding profiles of the compounds. acs.org For this compound, such calculations could be used to compare its binding energy to that of its analogs, thereby providing a rationale for observed differences in biological activity. The binding free energy is typically decomposed into various components (e.g., van der Waals, electrostatic, solvation energy), offering further insight into the driving forces of binding.

A hypothetical MM/GBSA analysis for this compound and related analogs targeting a generic kinase might yield data such as that presented in Table 1.

Table 1: Hypothetical MM/GBSA Binding Energy Analysis of Phenylpiperazine Analogs

| Compound | Docking Score (kcal/mol) | Predicted MM/GBSA ΔG_bind (kcal/mol) |

|---|---|---|

| This compound | -8.5 | -65.7 |

| 2-(3-Chlorophenyl)piperazine | -7.9 | -58.2 |

| 2-(4-Chlorophenyl)piperazine | -7.6 | -55.9 |

Modeling Conformational Changes in the Target Protein

MD simulations are not only useful for studying the ligand but also for observing the dynamic response of the target protein to ligand binding. Proteins are not static entities, and the binding of a small molecule like this compound can induce significant conformational changes that are critical for its biological function (e.g., allosteric modulation or inhibition).

Studies on other enzyme systems have shown that MD simulations can identify flexible regions in a protein that undergo conformational shifts upon ligand binding. nih.gov For a target of this compound, simulations could reveal, for instance, the movement of a flexible loop region to cap the binding site, thereby sequestering the ligand and enhancing binding affinity. These induced-fit models are crucial for a comprehensive understanding of the SAR.

The insights gained from MD simulations, such as key interactions and binding energies, are instrumental in the iterative process of drug design. They allow for the virtual screening of new analogs and the prioritization of compounds for synthesis and experimental testing, ultimately accelerating the discovery of more effective therapeutic agents.

Preclinical Research and Pharmacokinetic Considerations

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the pharmacological properties of a compound at the molecular and cellular level. These assays, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into a compound's mechanism of action, potency, and selectivity.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors. These experiments measure how strongly a ligand, such as DCPP, binds to a receptor. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Derivatives of dichlorophenylpiperazine have been extensively studied for their binding affinity at various G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for neuropsychiatric drugs. For instance, a series of (2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were synthesized and evaluated for their binding to human dopamine D2, D3, and D4 receptors. nih.gov The binding affinities for the D3 receptor were found to be in the nanomolar range, with the most potent analog exhibiting a Ki value of 1.4 nM. nih.gov This particular compound also demonstrated significant selectivity for the D3 receptor over the D2 and D4 subtypes. nih.gov

Similarly, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have been assessed for their binding at dopamine D3 and D2 receptors. nih.gov Certain compounds in this series showed remarkable D3 receptor selectivity, over 1000-fold higher than for the D2 receptor. nih.gov The positional isomer, 3,4-dichlorophenylpiperazine, has been shown to have a relatively low affinity for both the serotonin transporter and the β1-adrenergic receptor. wikipedia.org

Another study focused on modifying the lead compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide to explore the structure-affinity relationships at dopamine D4, D2, serotonin 5-HT1A, and adrenergic α1 receptors. nih.gov The results indicated that alterations to the amide bond and the length of the alkyl chain generally led to a decrease in affinity for the dopamine D4 receptor. nih.gov

Table 1: Receptor Binding Affinities of Selected Dichlorophenylpiperazine Derivatives

| Compound/Analog | Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamide analog | Dopamine D3 | 1.4 nM | 64-fold over D2, 1300-fold over D4 nih.gov |

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamide analog | Dopamine D3 | 2.6 nM | >1000-fold over D2 nih.gov |

| 3,4-Dichlorophenylpiperazine | Serotonin Transporter | Low Affinity | Not specified wikipedia.org |

| 3,4-Dichlorophenylpiperazine | β1-Adrenergic Receptor | Low Affinity | Not specified wikipedia.org |

Functional Assays (e.g., inhibition of forskolin-stimulated cAMP accumulation)

Functional assays are designed to measure the physiological response of a cell upon a compound binding to its receptor. A common method for assessing the activity of G protein-coupled receptors (GPCRs) that couple to Gαs or Gαi subunits is to measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP). revvity.com Forskolin is often used to stimulate adenylyl cyclase, the enzyme responsible for cAMP production, and the ability of a compound to inhibit this stimulated cAMP accumulation indicates its functional antagonism or inverse agonism at Gαi-coupled receptors.

The GloSensor™ cAMP assay is a non-radioactive method that utilizes a genetically engineered form of luciferase containing a cAMP-binding domain. nih.gov When cAMP binds to this biosensor, it causes a conformational change that leads to an increase in light output, which can be measured to quantify intracellular cAMP levels. nih.gov This type of assay allows for the determination of a compound's potency (EC50 for agonists or IC50 for antagonists). nih.gov While specific data on 2-(3,4-Dichlorophenyl)piperazine in forskolin-stimulated cAMP assays is not detailed in the provided context, this methodology is standard for characterizing the functional activity of compounds acting on GPCRs. revvity.comnih.gov

Cytotoxicity Screening in Various Cell Lines

Cytotoxicity screening is an essential in vitro evaluation to determine the toxic effects of a compound on cells. These assays are typically conducted across a panel of different cell lines to assess both general and cell-type-specific toxicity.

The cytotoxicity of various arylpiperazine derivatives has been investigated in several human cancer cell lines. For instance, a study evaluated the in vitro cytotoxic activities of novel arylpiperazine derivatives against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. mdpi.com Some of these compounds exhibited potent cytotoxic effects, with IC50 values below 5 µM in LNCaP cells. mdpi.com However, it was also noted that these compounds displayed cytotoxicity towards the normal human epithelial prostate cell line RWPE-1. mdpi.com

Another study synthesized piperazine-quinoline derivatives and tested their cytotoxicity on the MDA-MB-231 breast cancer cell line. derpharmachemica.com The results showed that most of the synthesized compounds were not highly toxic, with one derivative showing 51% inhibition at a high concentration. derpharmachemica.com

The toxicity of piperazine (B1678402) derivatives has also been examined in neural cell lines. One study investigated the effects of several piperazine derivatives on neuronally differentiated mouse P19 embryonic carcinoma stem cells and differentiated human neuroblastoma SH-SY5Y cells. diva-portal.org The findings indicated that all tested piperazine derivatives were toxic to the P19 neurons. diva-portal.org Furthermore, some of these derivatives were also found to be cytotoxic in human colon adenocarcinoma Caco-2 cells. diva-portal.org

Table 2: Cytotoxicity of Selected Piperazine Derivatives in Various Cell Lines

| Cell Line | Compound Class | Observed Effect |

|---|---|---|

| LNCaP (Prostate Cancer) | Arylpiperazine derivatives | Strong cytotoxic activity (IC50 < 5 µM for some compounds) mdpi.com |

| DU145 (Prostate Cancer) | Arylpiperazine derivatives | Potent activity (IC50 = 8.25 µM for one compound) mdpi.com |

| RWPE-1 (Normal Prostate) | Arylpiperazine derivatives | Exhibited cytotoxicity mdpi.com |

| MDA-MB-231 (Breast Cancer) | Piperazine-quinoline derivatives | Generally low toxicity derpharmachemica.com |

| P19 (Neuronal) | Piperazine derivatives | All tested compounds were toxic diva-portal.org |

| SH-SY5Y (Neuroblastoma) | Piperazine derivatives | Cytotoxic effects observed diva-portal.org |

| Caco-2 (Colon Adenocarcinoma) | Piperazine derivatives | Cytotoxic effects observed diva-portal.org |

In Vivo Studies and Animal Models

In vivo studies, conducted in living organisms, are the next step in preclinical research. They provide critical information about a compound's efficacy in disease models and its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Assessment of Efficacy in Relevant Disease Models (e.g., anxiety-related behaviors)

Animal models that mimic human diseases are used to evaluate the potential therapeutic efficacy of a compound. For compounds targeting the central nervous system, models of anxiety and depression are commonly employed. These models often involve behavioral tests that are sensitive to anxiolytic or antidepressant drugs. nih.gov For example, the elevated plus-maze, light-dark box, and open-field tests are used to assess anxiety-like behaviors in rodents. mdpi.com

While specific studies on the efficacy of this compound in animal models of anxiety are not detailed in the provided context, the general approach involves administering the compound to animals and observing changes in their behavior in these standardized tests. nih.govmdpi.com For instance, research on other psychoactive compounds, such as terpenoids, has demonstrated their anxiolytic effects in both acutely and chronically stressed animals using these behavioral paradigms. mdpi.com

Brain Penetration and Tissue Distribution Studies of Dichlorophenylpiperazines

For drugs intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. Brain penetration and tissue distribution studies are conducted to determine the extent to which a compound enters the brain and other tissues.

Techniques like microdialysis can be used to measure the unbound concentrations of a drug in the blood and brain, providing a clear picture of its ability to cross the BBB. nih.gov The brain-to-plasma partition coefficient (Kp) is a common metric used to quantify brain distribution. nih.gov However, to accurately assess BBB transport, it is important to consider the unbound drug concentrations in both plasma and brain (Kp,uu), as this corrects for plasma and brain tissue binding. nih.gov

Studies on the brain distribution of cetirizine (B192768) enantiomers, for example, have highlighted the importance of measuring unbound concentrations to understand stereoselective transport across the BBB. nih.gov While specific brain penetration data for this compound is not available in the provided context, such studies are essential for the preclinical development of any CNS-active dichlorophenylpiperazine derivative. The lipophilicity and other physicochemical properties of these compounds will significantly influence their ability to penetrate the brain and distribute to various tissues. umn.edunih.gov

Pharmacokinetic Profiling and Metabolism

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For compounds containing a piperazine ring, this moiety often plays a pivotal role in shaping these properties. This section will explore the pharmacokinetic considerations of this compound, drawing upon the established understanding of how the piperazine scaffold influences drug disposition and the known metabolic fates of related dichlorophenylpiperazine derivatives.

Modulation of Pharmacokinetic Properties by the Piperazine Moiety

The piperazine ring is a common structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic characteristics to a molecule. researchgate.netmdpi.com This six-membered heterocycle, with its two nitrogen atoms in a 1,4-relationship, can significantly influence a compound's physicochemical properties, which in turn govern its pharmacokinetic behavior. mdpi.comnih.gov

One of the most significant contributions of the piperazine moiety is the enhancement of aqueous solubility. nih.gov The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, increasing the polarity of the molecule and its affinity for aqueous environments. mdpi.comnih.gov This improved solubility is often a key factor in achieving adequate oral bioavailability, as it facilitates dissolution in the gastrointestinal fluids, a prerequisite for absorption. The basic nature of the piperazine nitrogens allows for the formation of salts, which can further enhance solubility and dissolution rates. nih.gov

Beyond solubility, the piperazine core is known to contribute to a balanced pharmacokinetic profile. researchgate.net It can influence the lipophilicity (logP) of a compound, a critical parameter that affects membrane permeability, plasma protein binding, and volume of distribution. By modifying the substituents on the piperazine nitrogens, medicinal chemists can fine-tune the lipophilicity to optimize the drug's ability to cross biological membranes and reach its target site, while minimizing off-target accumulation.

The structural rigidity of the piperazine ring can also play a role in its pharmacokinetic profile. Compared to more flexible aliphatic chains, the defined conformation of the piperazine ring can lead to more predictable interactions with metabolic enzymes and transporters, potentially reducing inter-individual variability in drug exposure.

The introduction of a piperazine moiety can also impact a drug's interaction with drug transporters. These proteins, located in various tissues such as the intestine, liver, and brain, can influence the absorption, distribution, and elimination of drugs. The ability of the piperazine nitrogens to engage in hydrogen bonding and their potential to be protonated can affect a compound's recognition and transport by these proteins.

The following table summarizes the key pharmacokinetic influences of the piperazine moiety:

| Pharmacokinetic Parameter | Influence of Piperazine Moiety | Rationale |

| Solubility | Generally Increased | The two nitrogen atoms act as hydrogen bond acceptors and can be protonated, increasing polarity. mdpi.comnih.gov |

| Oral Bioavailability | Often Improved | Enhanced solubility facilitates dissolution and absorption in the gastrointestinal tract. nih.gov |

| Lipophilicity (logP) | Modifiable | Substituents on the piperazine nitrogens allow for fine-tuning of the lipophilicity to balance permeability and solubility. |

| Plasma Protein Binding | Influenced | Changes in lipophilicity and charge state can alter binding to plasma proteins like albumin. |

| Volume of Distribution | Modifiable | The ability to cross membranes and distribute into tissues can be adjusted through structural modifications of the piperazine ring. |

| Metabolism | Provides sites for metabolic reactions | The nitrogen and adjacent carbon atoms are susceptible to various metabolic transformations. |

Metabolic Pathways of Related Dichlorophenylpiperazines (e.g., N-dealkylation)

While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of structurally related arylpiperazine compounds, including those with dichlorophenyl moieties, has been well-characterized. These studies provide a strong basis for predicting the primary metabolic pathways for this compound.

A major metabolic route for many arylpiperazine derivatives is N-dealkylation . drugbank.comnih.gov This reaction, often catalyzed by the cytochrome P450 (CYP) 3A4 isoenzyme, involves the removal of a substituent from one of the piperazine nitrogen atoms. drugbank.comnih.gov For many therapeutic agents, this process occurs both during first-pass metabolism in the liver and systemically. drugbank.com Aripiprazole (B633), a drug containing a dichlorophenylpiperazine moiety, undergoes N-dealkylation as a significant metabolic pathway. drugbank.comnih.gov Similarly, the antidepressant trazodone (B27368), a chlorophenylpiperazine (B10847632) derivative, is metabolized via N-dealkylation. drugbank.comnih.gov

The N-dealkylation of a larger parent compound results in the formation of the core 1-aryl-piperazine structure. drugbank.com In the case of aripiprazole, this yields 1-(2,3-dichlorophenyl)piperazine (B491241). wikipedia.orgdbpedia.org These resulting 1-aryl-piperazine metabolites are often pharmacologically active themselves. drugbank.comnih.gov

Following N-dealkylation, the resulting arylpiperazine can undergo further metabolism. A common subsequent step is aromatic hydroxylation , primarily catalyzed by the CYP2D6 isoenzyme. drugbank.com This involves the addition of a hydroxyl group to the phenyl ring. The position of hydroxylation can be influenced by the existing substituents. For 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a metabolite of trazodone and nefazodone, hydroxylation of the aromatic ring is a key metabolic step. nih.gov The resulting hydroxylated metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. drugbank.comnih.gov

Another potential metabolic pathway for the piperazine ring itself is its degradation. For instance, the metabolism of mCPP can lead to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline. nih.gov

The following table outlines the likely metabolic pathways for this compound based on the metabolism of related compounds.

| Metabolic Pathway | Description | Key Enzymes (Likely) | Potential Metabolites |

| N-Dealkylation | Removal of a substituent from a piperazine nitrogen. | CYP3A4 drugbank.comnih.gov | 1-(3,4-Dichlorophenyl)piperazine (B178234) (if the parent molecule is substituted on the other nitrogen) |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the dichlorophenyl ring. | CYP2D6 drugbank.com | Hydroxy-2-(3,4-dichlorophenyl)piperazine isomers |

| Piperazine Ring Opening | Degradation of the piperazine ring structure. | Various | N-(3,4-Dichlorophenyl)ethylenediamine, 3,4-Dichloroaniline (B118046) |

| Conjugation | Addition of a polar group (e.g., glucuronic acid, sulfate) to hydroxylated metabolites. | UGTs, SULTs | Glucuronide and sulfate conjugates |

It is important to note that the relative contribution of each metabolic pathway can vary depending on individual genetic polymorphisms in metabolic enzymes, such as CYP2D6 and CYP3A4, leading to inter-individual differences in the pharmacokinetic profile. nih.gov

Analytical Methodologies in Research of 2 3,4 Dichlorophenyl Piperazine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-(3,4-dichlorophenyl)piperazine, enabling its separation from complex matrices and precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. researchgate.net For this compound, various HPLC methods have been developed, often utilizing reversed-phase columns like C18 or cyanopropyl (CN) columns. unodc.orgtandfonline.com The choice of mobile phase is critical for achieving good separation and is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comgoogle.com

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, often set at a wavelength of 254 nm to detect the aromatic ring of the compound. google.comnih.gov In some cases, derivatization with a UV-active agent is employed to enhance detection sensitivity, especially for trace-level analysis. jocpr.com The development of HPLC methods often involves optimizing parameters such as column temperature, flow rate, and the gradient of the mobile phase to ensure high efficiency, stability, and accuracy. google.com

Table 1: Example HPLC Method Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 10 µm | unodc.org |

| Mobile Phase | 86% Sodium hexylammonium phosphate (NaHAP) Buffer | unodc.org |

| Flow Rate | 1.0 ml/min | google.comjocpr.com |

| Detection | UV at 254 nm | google.com |

| Column Temperature | 30-35°C | google.comjocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, particularly in complex biological and forensic samples. This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Samples are typically vaporized and separated on a capillary column, such as a DB-5ms. scholars.direct

The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint. For piperazine derivatives, characteristic fragment ions can be monitored to confirm the presence of the compound. For instance, the loss of a C2H4N fragment from the piperazine ring is a common fragmentation pathway. nih.gov The high sensitivity of GC-MS allows for low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis in various matrices. scholars.directscholars.direct

Table 2: Typical GC-MS Operating Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium at 1 mL/min | scholars.direct |

| Injection Mode | Splitless | nih.gov |

| Ionization | Electron Ionization (EI) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, have become indispensable for the analysis of this compound due to their high selectivity and sensitivity. nih.gov These techniques are particularly useful for analyzing complex mixtures and biological samples with minimal sample preparation. nih.govresearchgate.net The separation is achieved using liquid chromatography, often with a C18 column, followed by detection with a mass spectrometer. nih.govresearchgate.net

LC-MS/MS methods offer enhanced specificity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govlcms.cz This allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences. LC-MS methods have been successfully applied to pharmacokinetic studies and the analysis of designer drugs. nih.govresearchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure. nd.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. slideshare.net Both ¹H-NMR and ¹³C-NMR are used to characterize this compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H-NMR spectrum of a dichlorophenylpiperazine derivative will show distinct signals for the protons on the aromatic ring and the piperazine ring. mdpi.com The chemical shifts and coupling patterns of these protons are indicative of their positions within the molecule.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. np-mrd.orgchemicalbook.comchemicalbook.com The chemical shifts of these signals are characteristic of the type of carbon (aromatic, aliphatic) and its chemical environment.

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure. researchgate.netyoutube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Dichlorophenylpiperazine Structure

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 115-150 |

| Piperazine Carbons | 40-60 |

Note: Predicted values can vary based on the specific isomer and solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. nist.gov

Key vibrational modes include:

N-H stretching: Secondary amines typically show N-H stretching vibrations in the region of 3200-3500 cm⁻¹. youtube.com

C-H stretching: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring occurs just below 3000 cm⁻¹.

C-N stretching: These vibrations are typically observed in the 1200-1350 cm⁻¹ region.

Aromatic C=C stretching: These bands are found in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The presence of chlorine atoms on the phenyl ring will give rise to characteristic C-Cl stretching bands in the fingerprint region of the spectrum.

In some cases, in situ FT-IR spectroscopy can be used to monitor reactions involving piperazine derivatives in real-time. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)piperazine |

| 1-(3-chloro-4-fluorophenyl)piperazine |

| 1-(2,3-Dimethylphenyl)piperazine |

| 1-(3,4-Dimethylphenyl)piperazine |

| 1-(3-chlorophenyl)piperazine (B195711) |

| 1-(3-trifluoromethylphenyl)piperazine |

| 1-benzylpiperazine |

| 1-(2-pyrimidinyl) piperazine |

| 1-(2,3-dichlorophenyl)piperazine (B491241) |

| dehydroaripiprazole |

| 3,4-dihydro-7-(3′-carboxy)propoxy -2(1H)quinolinone |

| 1-(2-fluoro-phenyl)piperazine |

| 2,4-dichlorophenol |

| 4-chlorophenol |

| 2,4-dichloroanisole |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine |

| diethylenediamine |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive identification through molecular weight determination and structural information via fragmentation analysis. When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and sensitive detection of the compound in complex mixtures. nih.govrsc.org

Molecular Ion and Isotopic Pattern: The chemical formula for this compound is C₁₀H₁₂Cl₂N₂. nih.gov Its monoisotopic mass is 230.0377538 Da. nih.gov A key feature in the mass spectrum of this compound is the characteristic isotopic pattern created by the two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a distinctive [M]+, [M+2]+, and [M+4]+ cluster of peaks with a relative intensity ratio of roughly 9:6:1, which is a clear indicator for the presence of two chlorine atoms in the molecule.

Fragmentation Pathways: In electrospray ionization (ESI-MS) performed in positive ion mode, the compound readily forms a protonated molecule, [M+H]⁺. xml-journal.net Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns for phenylpiperazines. xml-journal.netresearchgate.net The fragmentation is dominated by cleavages within the piperazine ring and the bond connecting it to the dichlorophenyl group. xml-journal.net

Key fragmentation pathways observed for similar phenylpiperazine structures include:

Loss of a C₂H₄N fragment: Cleavage within the piperazine ring often results in the loss of a C₂H₄N radical, leading to a significant fragment ion. nih.gov

Loss of Ammonia (B1221849) (NH₃): The loss of ammonia from the piperazine ring is another common fragmentation route. nih.gov

Formation of Phenyl-containing Ions: Fragments corresponding to the dichlorophenyl moiety are also expected. This includes the dichlorophenyl cation [C₆H₃Cl₂]⁺ and related structures.

Based on studies of analogous compounds like 1-(3-chlorophenyl)-piperazine (mCPP), characteristic fragment ions for phenylpiperazines are observed at m/z 119, 70, and 56. xml-journal.net The ion at m/z 56 is particularly indicative of the piperazine ring (C₃H₆N⁺). nih.gov

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 231.045 | Protonated molecular ion, showing a characteristic Cl₂ isotopic pattern. |

| Fragment | ~159 | Resulting from the loss of the C₂H₄N fragment from the piperazine ring. |

| Fragment | ~145 | Corresponding to the dichlorophenyl group attached to a remnant of the piperazine ring. |

| Fragment | 56 | Characteristic fragment ion of the piperazine ring (C₃H₆N⁺). nih.gov |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of piperazine derivatives. rdd.edu.iqntu.edu.iq It is often employed as a detection method in High-Performance Liquid Chromatography (HPLC) systems. google.com The method is based on the principle that the molecule absorbs light in the ultraviolet and/or visible range, and the amount of light absorbed is proportional to the concentration of the substance.

The UV spectrum of this compound is primarily determined by the dichlorophenyl chromophore. The piperazine ring itself has poor chromophoric properties. nih.gov The presence of the aromatic ring with chlorine substituents gives rise to characteristic absorption bands, typically corresponding to π → π* electronic transitions.

While specific spectral data for this compound is not widely published, data from its positional isomer, 1-(2,3-Dichlorophenyl)piperazine, provides valuable insight. For the 2,3-dichloro isomer, absorption maxima (λmax) have been reported at 218 nm and 249 nm. caymanchem.com Furthermore, HPLC methods for the detection of 1-(2,3-dichlorophenyl)piperazine hydrochloride have utilized a detection wavelength of 254 nm, indicating significant absorbance in this region. google.com It is expected that this compound would exhibit a similar UV absorption profile with strong absorbance in the 210-260 nm range.

| Compound | Reported λmax (nm) | Methodology |

|---|---|---|

| 1-(2,3-Dichlorophenyl)piperazine | 218, 249 | UV Spectrophotometry caymanchem.com |

| 1-(2,3-Dichlorophenyl)piperazine HCl | 254 | HPLC-UV Detection google.com |